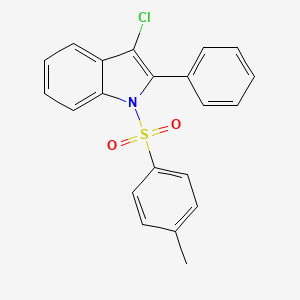

3-chloro-2-phenyl-1-tosyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

88207-51-6 |

|---|---|

Molecular Formula |

C21H16ClNO2S |

Molecular Weight |

381.9 g/mol |

IUPAC Name |

3-chloro-1-(4-methylphenyl)sulfonyl-2-phenylindole |

InChI |

InChI=1S/C21H16ClNO2S/c1-15-11-13-17(14-12-15)26(24,25)23-19-10-6-5-9-18(19)20(22)21(23)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI Key |

RZGUVHZYGYHUSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Chloro 2 Phenyl 1 Tosyl 1h Indole

Strategies for the Construction of the 2-Phenyl-1H-indole Core

The formation of the 2-phenylindole (B188600) scaffold is the foundational step in the synthesis. Both classic and modern catalytic methods have been successfully applied to generate this important structural motif.

Classic Indole (B1671886) Synthesis Approaches Applicable to 2-Phenyl-Substituted Systems

Several named reactions in organic chemistry provide robust and time-tested pathways to 2-phenylindoles. The Fischer, Bischler, and Madelung syntheses are cornerstone methods, each utilizing different starting materials and reaction conditions.

The Fischer indole synthesis is perhaps the most well-known method, involving the acid-catalyzed cyclization of an arylhydrazone. For 2-phenylindole, the required precursor is acetophenone (B1666503) phenylhydrazone, which is readily prepared from the condensation of acetophenone and phenylhydrazine (B124118). nih.govresearchgate.net The reaction is typically heated in the presence of a protic or Lewis acid catalyst, such as zinc chloride, polyphosphoric acid, or boron trifluoride, to induce the nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization. acs.org

The Bischler indole synthesis offers an alternative route, proceeding via the reaction of an α-halo-ketone with an excess of an arylamine. The synthesis of 2-phenylindole via this method employs phenacyl bromide and aniline (B41778). The reaction is heated, often with aniline serving as both reactant and solvent, to yield the target indole. acs.org

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. To produce 2-phenylindole, N-benzoyl-o-toluidine is subjected to a strong base like sodium ethoxide or sodium amide at very high temperatures. acs.org Modern variations of this reaction utilize organolithium bases to allow for milder reaction conditions.

| Synthetic Method | Key Starting Materials | Typical Catalyst/Reagent | Key Features |

|---|---|---|---|

| Fischer Indole Synthesis | Acetophenone, Phenylhydrazine | ZnCl2, Polyphosphoric Acid, BF3 | Most widely used method; versatile for substituted derivatives. nih.govacs.org |

| Bischler Indole Synthesis | Phenacyl bromide, Aniline | Aniline (excess) | Direct route from α-halo-ketones and anilines. acs.org |

| Madelung Synthesis | N-Benzoyl-o-toluidine | NaOC2H5, NaNH2 | High-temperature intramolecular cyclization. acs.org |

Palladium-Catalyzed Annulation and Cyclization Reactions Leading to 2-Phenylindoles

Modern synthetic chemistry has seen the rise of palladium catalysis as a powerful tool for constructing complex heterocyclic systems with high efficiency and selectivity. Several palladium-catalyzed methods have been developed for the synthesis of 2-phenylindoles.

One prominent strategy is the tandem nucleophilic addition/C-H functionalization of anilines with bromoalkynes. This approach provides direct access to 2-phenylindoles in good yields with excellent regioselectivity. acs.org Another powerful method involves the Sonogashira coupling of an o-haloaniline (e.g., o-iodoaniline) with phenylacetylene, followed by an in-situ or subsequent intramolecular cyclization of the resulting 2-alkynylaniline intermediate to form the indole ring.

Researchers have also developed catalytic systems that demonstrate high functional group tolerance. For instance, a one-pot synthesis from N-tosyl-2,3-dichloroaniline and an alkyne has been achieved using a specialized palladium-dihydroxyterphenylphosphine catalyst, which selectively activates the sterically hindered C-Cl bond for coupling.

| Reaction Type | Key Reactants | Palladium Catalyst System | Reference |

|---|---|---|---|

| Tandem Addition/C-H Functionalization | Anilines, Bromoalkynes | Pd(OAc)2 / PPh3 | acs.org |

| Sonogashira Coupling & Cyclization | o-Iodoaniline, Phenylacetylene | PdCl2(PPh3)2 / CuI | |

| One-Pot Annulation | N-Tosyl-2,3-dichloroaniline, Alkynes | Pd(OAc)2 / Dihydroxyterphenylphosphine |

Alternative Metal-Catalyzed and Metal-Free Routes to 2-Phenylindoles

In the pursuit of more sustainable and cost-effective synthetic methods, a number of metal-free and alternative metal-catalyzed routes to 2-phenylindoles have been explored.

A notable example is a transition-metal-free, one-pot modified Madelung synthesis . This procedure for preparing 1,2-disubstituted-3-tosylindoles starts from N-(o-tolyl)benzamides and proceeds through a nucleophilic substitution and base-mediated cyclization, avoiding the use of any transition metals.

Another innovative metal-free approach involves the C-H amination of N-Ts-2-alkenylanilines . This reaction uses an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate an intramolecular cyclization, affording a range of substituted indoles under mild conditions. Furthermore, practical, metal-free methods for creating functionalized indoles, such as 3-selenylindoles, have been developed from o-alkynyl arylamines through the in-situ generation of an electrophilic species, which highlights the versatility of non-metallic cyclization strategies. nih.gov

Introduction of the 1-Tosyl Protecting Group: N-Sulfonylation Techniques

Once the 2-phenyl-1H-indole core is formed, the next step is the introduction of the tosyl group onto the indole nitrogen. This N-sulfonylation is critical for protecting the N-H group and for electronically tuning the indole ring for subsequent reactions.

Direct N-Tosyl-Protection of Indole Precursors via Base-Catalyzed Reactions

The most straightforward method for N-tosylation involves the deprotonation of the 2-phenyl-1H-indole with a suitable base, followed by reaction with p-toluenesulfonyl chloride (tosyl chloride, TsCl). A variety of bases can be employed for this purpose.

Commonly used bases include organic amines like triethylamine (B128534) or inorganic bases such as sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base removes the acidic proton from the indole nitrogen to generate a nucleophilic indolide anion, which then readily attacks the electrophilic sulfur atom of tosyl chloride to form the N-S bond, yielding the N-tosylated product.

One-Pot Cyclization and N-Tosyl-Functionalization Strategies

One such strategy begins with o-acyl-N-tosylanilines. These precursors, which already contain the tosyl group, can be converted into 2,3-disubstituted N-tosylindoles in a one-pot process involving reaction with lithium trimethylsilyldiazomethane. nih.gov Similarly, the aforementioned modified Madelung synthesis provides a one-pot, two-step procedure to generate 1,2-disubstituted-3-tosylindoles directly from N-(o-tolyl)benzamides, showcasing an efficient integration of cyclization and functionalization.

Methodologies for the Introduction of the 3-Chloro Substituent

The introduction of a chlorine atom at the 3-position of the indole ring is a key step in the synthesis of the target compound. Several methods can be employed, primarily involving electrophilic chlorination or cyclization-chlorination strategies.

Electrophilic Chlorination of 3-Unsubstituted Indoles

The direct chlorination of a 2-phenyl-1-tosyl-1H-indole precursor is a common and effective method. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the 3-position being the most reactive site. bhu.ac.in

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for the chlorination of indoles. organic-chemistry.orgwikipedia.orgresearchgate.net It offers a mild and selective method for introducing a chlorine atom at the C3 position. The reaction is typically carried out in an appropriate solvent, and the reactivity of NCS can be modulated by the reaction conditions. For instance, the reaction of 2-trifluoromethylindole with NCS has been shown to produce the corresponding 3-chloroindole in high yield. nih.gov

Sulfuryl Chlorofluoride (SO2ClF): Sulfuryl chlorofluoride has emerged as a versatile reagent for the controlled chlorination of unprotected indoles. researchgate.netscispace.comacs.org By adjusting the reaction solvent, it is possible to selectively obtain 3-chloroindoles. researchgate.netscispace.comorganic-chemistry.org This reagent provides a valuable tool for the synthesis of 3-chloroindole derivatives under mild conditions. researchgate.netscispace.com

Intramolecular Cyclization/Chlorination of Alkynylanilines

An alternative approach involves the intramolecular cyclization of a suitably substituted alkynylaniline precursor, coupled with a chlorination step. A palladium-catalyzed chlorocyclization of 2-alkynylanilines has been reported to produce 3-chloroindoles in moderate to excellent yields. researchgate.net This method offers a pathway to construct the indole ring and introduce the 3-chloro substituent in a single transformation. Another strategy utilizes the DMSO/SOCl2 system for the intramolecular cyclization/chlorination of N,N-disubstituted 2-alkynylanilines to afford 3-chloroindoles. organic-chemistry.org

Strategies for Selective 3-Chlorination in the Presence of Other Functionalities

When other functional groups are present on the indole ring, directing group strategies may be necessary to ensure selective chlorination at the C3 position. For instance, the presence of a formyl group at the C3 position can direct C4-arylation. acs.org However, for the synthesis of 3-chloro-2-phenyl-1-tosyl-1H-indole, the primary concern is the selective chlorination at the electron-rich C3 position, which is generally favored in electrophilic substitution reactions of 2-substituted indoles. bhu.ac.in The tosyl group at the N1 position and the phenyl group at the C2 position influence the electronic properties of the indole ring, but the inherent reactivity of the C3 position typically ensures the desired regioselectivity in electrophilic chlorination.

Convergent and Sequential Synthetic Routes to this compound

The synthesis of this compound can be approached through either a convergent or a sequential strategy.

Sequential Route: A sequential approach would involve the stepwise introduction of the substituents. A common sequence begins with the synthesis of 2-phenylindole, which can be achieved through methods like the Fischer indole synthesis. thermofisher.combyjus.comyoutube.com This is followed by tosylation of the indole nitrogen and subsequent chlorination at the 3-position. The order of these latter two steps can sometimes be interchanged. For example, N-tosylation of 3-halogenated 2-CF3-indoles has been demonstrated. nih.gov

Convergent Route: A convergent strategy would involve the synthesis of pre-functionalized building blocks that are then combined to form the final product. For instance, a 2-phenyl-1-tosyl-aniline derivative could be cyclized with a two-carbon synthon that also incorporates the chloro substituent. While potentially more efficient in terms of step count, this approach may require more complex starting materials.

Optimization of Reaction Conditions and Yields for the Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic variation of several parameters. rsc.orgbeilstein-journals.org

Table 1: Parameters for Optimization of 3-Chlorination of 2-phenyl-1-tosyl-1H-indole

| Parameter | Variables | Desired Outcome |

| Chlorinating Agent | NCS, Sulfuryl Chloride, etc. | High regioselectivity for C3, high yield |

| Solvent | Dichloromethane, Acetonitrile, THF, etc. | Good solubility of reactants, minimal side reactions |

| Temperature | -78°C to room temperature | Controlled reaction rate, prevention of byproducts |

| Reaction Time | Monitored by TLC or LC-MS | Complete conversion of starting material |

| Stoichiometry | 1.0 to 1.2 equivalents of chlorinating agent | Efficient use of reagents, avoidance of over-chlorination |

The use of automated platforms combined with Bayesian optimization can significantly accelerate the process of identifying optimal reaction conditions. rsc.org

Regiochemical and Stereochemical Control in Multi-Substituted Indole Synthesis

The synthesis of a specific isomer like this compound requires strict regiochemical control.

Regiochemical Control: In the context of this target molecule, the primary regiochemical challenge lies in the initial synthesis of the 2-phenylindole core and the subsequent chlorination. The Fischer indole synthesis, a common method for preparing indoles, can yield regioisomers if an unsymmetrical ketone is used. thermofisher.combyjus.com Therefore, starting with phenylacetaldehyde (B1677652) or a related precursor in a Fischer synthesis with a tosyl-protected phenylhydrazine would favor the formation of the 2-phenyl isomer. As previously discussed, electrophilic chlorination of the resulting 2-phenyl-1-tosyl-1H-indole is highly regioselective for the 3-position. bhu.ac.in

Stereochemical Control: For this compound, there are no stereocenters in the final molecule, so stereochemical control is not a factor in its direct synthesis. However, in the synthesis of more complex indoles with chiral centers, stereocontrol becomes a critical aspect. nih.govacs.org

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Phenyl 1 Tosyl 1h Indole

Reactivity Profile of the N1-Tosyl Group

The p-toluenesulfonyl (tosyl) group at the N1 position is not merely a protecting group; it fundamentally alters the electronic properties of the indole (B1671886) ring, thereby influencing its reactivity and enabling unique chemical transformations.

The removal of the N-tosyl group is a crucial step in many synthetic sequences to yield the free N-H indole. The stability of the tosyl group necessitates specific, often basic or reductive, conditions for its cleavage.

A particularly mild and efficient method for the N-detosylation of indoles involves the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system, typically tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). researchgate.netresearchgate.net This method is valued for its compatibility with various functional groups that might be sensitive to harsher reagents. researchgate.net The reaction mechanism involves nucleophilic attack by the methoxide (B1231860) ion (generated in situ from methanol and cesium carbonate) on the electrophilic sulfur atom of the tosyl group. The higher solubility and basicity of cesium carbonate compared to other alkali metal carbonates like potassium or sodium carbonate render it more effective, even at ambient temperatures. researchgate.net The reaction rate is influenced by substituents on the indole ring; electron-withdrawing groups tend to facilitate the reaction, while electron-donating groups can slow it down. researchgate.net

Other conditions for N-detosylation have been developed, including the use of sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA). lookchem.com While NaH is commonly used as a base to install the tosyl group, an excess of NaH can promote detosylation, highlighting the need for careful control of reagent stoichiometry in tosylation reactions. lookchem.com

Table 1: Selected Conditions for N-Detosylation of N-Tosylindoles

| Reagent/Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF/MeOH | Ambient to Reflux | Mild conditions, compatible with many functional groups. researchgate.netresearchgate.net |

| Sodium Hydride (NaH) | DMA or DMF | 60 °C | Effective for a range of substituted indoles. lookchem.com |

| Magnesium (Mg) | Methanol (MeOH) | N/A | Reductive cleavage method. researchgate.net |

While less common than detosylation, rearrangement reactions involving the tosyl group can occur under specific catalytic conditions, leading to the migration of the sulfonyl group from the nitrogen atom to the indole's carbon framework. For instance, studies on N-tosyl-o-allenylanilines have shown that metal catalysts can induce cycloisomerization accompanied by a tosyl group rearrangement. acs.org Depending on the catalyst (e.g., Palladium or Gold), the tosyl group can migrate to either the C3 or C4 position of the newly formed indole ring. acs.org This transformation proceeds through a proposed mechanism involving metal coordination to the allene, intramolecular attack by the nitrogen, isomerization to an indole intermediate, followed by a 1,3- or 1,4-rearrangement of the tosyl group. acs.org

In a different context, an unexpected transfer of a tosyl group from the indole nitrogen to a free hydroxyl group in another part of the molecule has been observed during a Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This highlights the potential for intramolecular tosyl migration, particularly in complex molecules with proximate nucleophilic functional groups.

The N-tosyl group is a potent electron-withdrawing group, which significantly decreases the electron density of the indole nucleus. acs.orgarkat-usa.org This electronic perturbation has profound consequences for the molecule's reactivity, reversing the typical behavior of the indole ring.

Ordinarily, the electron-rich indole system is prone to electrophilic substitution, primarily at the C3 position. However, in N-tosylated indoles, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. arkat-usa.org This altered reactivity allows for substitutions at positions that are typically unreactive towards nucleophiles. The tosyl group, in conjunction with other substituents, can direct nucleophilic attack to the C3 position, enabling reactions that are otherwise difficult to achieve. arkat-usa.org Furthermore, the tosyl group can function as a directing group for metalation, facilitating the introduction of substituents at the C2 position via lithiation followed by quenching with an electrophile. nih.govarkat-usa.org

Transformations at the C3-Chloro Position

The chlorine atom at the C3 position of 3-chloro-2-phenyl-1-tosyl-1H-indole is a versatile handle for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C3-chloro substituent on the indole ring can readily participate in such transformations.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is effective for functionalizing 3-haloindoles. Research on analogous compounds, such as 3-chloro-2-(trifluoromethyl)-1H-indole, demonstrates that coupling with phenylboronic acid proceeds in high yield using a palladium catalyst to form 3-phenyl substituted indoles. nih.gov A typical catalyst system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₂CO₃. researchgate.net

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between the C3 position of the indole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst (e.g., CuI), and an amine base. organic-chemistry.org Successful Sonogashira couplings have been reported for 3-haloindoles with terminal alkynes like phenylacetylene, yielding the corresponding 3-alkynylindoles. nih.gov Copper-free Sonogashira protocols have also been developed, offering advantages in certain applications by avoiding issues related to copper toxicity or homocoupling of the alkyne. nih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions at C3 of Haloindoles

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Arylindole |

The electron-withdrawing effect of the N-tosyl and C2-phenyl groups facilitates nucleophilic aromatic substitution (SₙAr) at the C3-chloro position. This allows for the direct displacement of the chloride ion by a variety of nucleophiles.

Reactions with thiols , such as 4-methylthiophenol, can be used to synthesize 3-thioether-substituted indoles. nih.gov These reactions often proceed smoothly, providing the corresponding sulfides in high yields. nih.gov

The introduction of a cyano group at the C3 position can be achieved through nucleophilic substitution using a cyanide source, such as copper(I) cyanide or potassium cyanide. nih.govacs.org The resulting 3-cyanoindoles are valuable synthetic intermediates that can be further transformed into carboxylic acids, amides, or amines. One-pot procedures starting from N-(o-tolyl)benzamides have been developed to synthesize 1,2-disubstituted-3-cyanoindoles by reacting an intermediate with potassium cyanide. nih.gov

Reductive Dehalogenation Processes

The removal of the chlorine atom at the C3 position via reductive dehalogenation represents a fundamental transformation, yielding the parent 2-phenyl-1-tosyl-1H-indole. This process is crucial for syntheses where the chloro group is used as a temporary directing or activating group and needs to be removed in a later step. Catalytic hydrodechlorination is a highly effective method for this purpose. nih.gov

Typically, this reaction is performed using a palladium-based catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.gov Formic acid and its salts (like sodium formate (B1220265) or ammonium (B1175870) formate) are often used as convenient and efficient hydrogen transfer reagents in these catalytic systems. nih.gov The reaction proceeds by oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by reaction with the hydrogen source and reductive elimination to release the dehalogenated indole product.

Table 1: Representative Conditions for Reductive Dehalogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol, Ethyl Acetate | Room Temperature | 2-phenyl-1-tosyl-1H-indole |

| Palladium on Carbon (Pd/C) | HCOOH (Formic Acid) | Methanol, THF | Room to 60 °C | 2-phenyl-1-tosyl-1H-indole |

The choice of catalyst and hydrogen source can be tuned to ensure high yields and compatibility with other functional groups in the molecule.

Halogen-Metal Exchange Reactions for Further Derivatization

Halogen-metal exchange is a powerful technique for converting the relatively unreactive C-Cl bond into a highly nucleophilic organometallic species, opening avenues for a wide array of derivatizations. researchgate.net This reaction is typically performed at low temperatures to prevent side reactions. stackexchange.com

The most common method involves the use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). organicchemistrytutor.com The reaction is a kinetically controlled process where the rate of exchange follows the trend I > Br > Cl, meaning that chloro-substituted compounds are the least reactive in this series. researchgate.net Despite this, the exchange can be driven to completion, especially when the resulting organolithium species is stabilized or trapped by an electrophile.

The mechanism involves the formation of an "ate" complex, which then proceeds to the lithiated indole and the corresponding alkyl halide. organicchemistrytutor.com

Reaction Scheme: Indole-Cl + 2 R-Li → Indole-Li + R-Cl + R-H (from potential side reactions)

Once formed, the 2-phenyl-1-tosyl-1H-indol-3-yl lithium intermediate can be quenched with various electrophiles to introduce new functional groups at the C3 position.

Table 2: Derivatization via Halogen-Metal Exchange

| Reagent | Electrophile (E⁺) | Product at C3 |

|---|---|---|

| 1. n-BuLi, -78 °C 2. E⁺ | D₂O | Deuterium (-D) |

| 1. n-BuLi, -78 °C 2. E⁺ | (CH₃)₂CO | 2-Hydroxyprop-2-yl |

| 1. t-BuLi, -78 °C 2. E⁺ | CO₂ | Carboxylic acid (-COOH) |

To circumvent issues with highly electrophilic substrates or acidic protons elsewhere in the molecule, combined reagent systems like i-PrMgCl and n-BuLi can be employed for a more selective exchange. youtube.com

Functionalization and Derivatization of the C2-Phenyl Moiety

The C2-phenyl group offers another site for molecular elaboration, allowing for the synthesis of derivatives with modified steric and electronic properties.

Electrophilic Aromatic Substitution on the Phenyl Ring

The C2-phenyl ring can undergo electrophilic aromatic substitution (EAS), though its reactivity is modulated by the substituent attached to it—in this case, the 1-tosyl-3-chloro-1H-indol-2-yl group. This large group exerts significant electronic and steric effects. The N-tosyl moiety is strongly electron-withdrawing, which tends to deactivate aromatic rings towards electrophilic attack. libretexts.orgnih.gov

Despite the deactivating inductive effect, the indole nitrogen's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions of the phenyl ring. organic-chemistry.org The stabilization of the cationic Wheland intermediate is greatest when the positive charge is placed at the ortho or para positions, as this allows for resonance delocalization involving the indole nitrogen. Therefore, the 1-tosyl-3-chloro-1H-indol-2-yl group is predicted to be an ortho, para-director, albeit for a deactivated system. Steric hindrance from the bulky indole framework may favor substitution at the less hindered para position.

Metal-Catalyzed Coupling Reactions at the Phenyl Substituent

Modern cross-coupling reactions provide a powerful means to functionalize the C-H bonds of the C2-phenyl ring directly. Palladium, rhodium, and other transition metals are known to catalyze these transformations. libretexts.orgharvard.edulibretexts.org

A notable example is the rhodium-catalyzed oxidative annulation of 2-phenylindoles with alkenes or alkynes. libretexts.org In this process, the indole's N-H or N-metal bond directs the catalyst to activate an ortho C-H bond on the phenyl ring, forming a five-membered rhodacycle intermediate. This intermediate then inserts an alkene or alkyne, leading to a new C-C bond at the ortho position of the phenyl ring. libretexts.org While the N-tosyl group replaces the N-H, its coordinating heteroatoms could potentially fulfill a similar directing role.

Furthermore, should the phenyl ring itself be pre-functionalized with a halide (e.g., a 2-(4-bromophenyl) derivative), standard palladium-catalyzed cross-coupling reactions like the Suzuki libretexts.orgyoutube.com or Heck harvard.edunih.govclockss.org reactions would be highly effective for installing new aryl, vinyl, or other groups.

Directed Functionalization Strategies on the Phenyl Ring

Directed ortho metalation (DoM) is a highly regioselective strategy for functionalizing the C2-phenyl ring. ic.ac.uk This method uses a directing metalation group (DMG) on the substrate to coordinate with an organolithium base, guiding deprotonation to the adjacent ortho position. ic.ac.uk

In this compound, the indole nitrogen atom can serve as a DMG. libretexts.org The Lewis basic nitrogen coordinates to the lithium atom of the organolithium reagent (e.g., n-BuLi), positioning the base to selectively abstract a proton from the nearby ortho position of the C2-phenyl ring. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to yield ortho-substituted derivatives with high regioselectivity. The oxygen atoms of the N-tosyl group may also contribute to this directing effect through chelation. libretexts.org

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus in this compound

The indole nucleus itself, modified by the chloro and tosyl groups, exhibits a dual reactivity profile.

The presence of the potent electron-withdrawing N-tosyl group significantly reduces the electron density of the indole ring system. This deactivation, coupled with the presence of a good leaving group (chloride) at the C3 position, renders the C3 carbon electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) . youtube.com Strong nucleophiles can attack the C3 position, displacing the chloride ion via an addition-elimination mechanism, which proceeds through a negatively charged Meisenheimer-like intermediate. youtube.com This pathway is contrary to the typical electrophilic reactivity of unsubstituted indoles and provides a valuable route to C3-functionalized derivatives.

Conversely, for electrophilic aromatic substitution , the indole ring is strongly deactivated by the N-tosyl group. The C3 position, the usual site of electrophilic attack in indoles, is blocked. youtube.com Any electrophilic attack is therefore directed to the benzenoid part of the indole nucleus. The N-tosyl group deactivates the entire heterocyclic system, making the benzene (B151609) ring the more favorable site for substitution, typically occurring at the C5 or C6 positions, which are para and meta, respectively, to the indole nitrogen. organic-chemistry.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenyl-1-tosyl-1H-indole |

| Palladium on carbon (Pd/C) |

| Formic acid |

| n-butyllithium (n-BuLi) |

| tert-butyllithium (t-BuLi) |

| 2-phenyl-1-tosyl-1H-indol-3-yl lithium |

| Diethyl ether (Et₂O) |

| Tetrahydrofuran (THF) |

| i-PrMgCl |

| 1-chloro-2,4-dinitrobenzene |

| Dimethylamine |

| 2-(4-bromophenyl)-1-tosyl-3-chloro-1H-indole |

| TiCl₄ |

| Anisole |

Chemo- and Regioselective Considerations in the Transformations of Trisubstituted Indole Systems

The chemical behavior of the indole nucleus is characterized by a high electron density, making it susceptible to electrophilic attack, particularly at the C3 position. However, in a trisubstituted indole such as this compound, the inherent reactivity is significantly modulated by the electronic and steric influences of the substituents at the C2, C3, and N1 positions. Understanding the interplay of these groups is critical for predicting and controlling the chemo- and regioselectivity of its transformations.

The N1-tosyl group, being a strong electron-withdrawing group, decreases the electron density of the indole ring system, thereby reducing its nucleophilicity. This deactivation can influence the conditions required for electrophilic substitution reactions. Conversely, the C2-phenyl group can participate in conjugation with the indole system, influencing the electronic distribution. The C3-chloro substituent is an electron-withdrawing group via induction but can also act as a leaving group in nucleophilic substitution reactions, a key feature of its reactivity.

The regioselectivity of reactions involving substituted indoles is a well-documented area of study. For instance, in electrophilic aromatic substitution reactions of 4-substituted indoles, cyclization can occur at either the C3 or C5 position, with the outcome often dependent on kinetic versus thermodynamic control. beilstein-journals.org While the C3 position is generally more nucleophilic, steric hindrance or specific reaction conditions can favor attack at other positions. beilstein-journals.org For example, intramolecular Friedel-Crafts acylations have demonstrated that cyclization can be directed to the C5 position, overcoming the inherent nucleophilicity of the C3 position. beilstein-journals.org

Furthermore, the presence of multiple functional groups raises issues of chemoselectivity. For instance, in reactions involving nucleophiles, attack could potentially occur at the C3 position (leading to substitution of the chloro group), at the sulfur atom of the tosyl group, or involve the aromatic rings. The choice of reagent and reaction conditions is paramount in directing the transformation to the desired site. Studies on related systems, such as 3-halogenated-2-CF3-indoles, have shown that the halogen at C3 can be readily displaced by various nucleophiles, including thiols and cyanides, and can participate in palladium-catalyzed cross-coupling reactions. nih.gov

The concept of chemodivergent reactions, where different products are obtained from the same starting material by altering the reaction conditions, is also highly relevant. acs.org For this compound, this could manifest in the selective activation of either the C-Cl bond for substitution/coupling reactions or C-H bonds on the aromatic rings for functionalization, depending on the catalyst and reaction parameters employed. The ability to selectively perform N-alkylation versus C-alkylation in indoles, often dictated by the choice of solvent and catalyst, further illustrates the fine balance of reactivity that can be exploited. organic-chemistry.orgresearchgate.net

The following table summarizes potential transformations and the key chemo- and regioselective considerations for this compound based on established indole chemistry.

| Transformation Type | Potential Reaction Site(s) | Key Chemo- and Regioselective Considerations | Illustrative Product Type |

| Electrophilic Aromatic Substitution | C4, C5, C6, C7 | The N-tosyl group is deactivating and meta-directing with respect to the nitrogen atom's position on the benzene ring, but the overall regioselectivity will be a complex interplay of all substituents. The C5 and C7 positions are often favored in N-acyl/sulfonyl indoles. | Nitrated or Halogenated Indole Derivatives |

| Nucleophilic Substitution | C3 | The C3-chloro group is a potential leaving group. This reaction is a common pathway for functionalizing the C3 position of indoles. | 3-Alkoxy-, 3-Amino-, or 3-Thio-2-phenyl-1-tosyl-1H-indoles |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | C3 | The C3-Cl bond can serve as a handle for introducing new carbon-carbon or carbon-heteroatom bonds. | 3-Aryl- or 3-Alkynyl-2-phenyl-1-tosyl-1H-indoles |

| Reductive Dehalogenation | C3 | Selective removal of the chlorine atom can be achieved using various reducing agents. | 2-Phenyl-1-tosyl-1H-indole |

| Functionalization of the Phenyl Ring | ortho, meta, para positions of the C2-phenyl group | Standard electrophilic aromatic substitution on the C2-phenyl ring, with regioselectivity governed by the directing effect of the indole moiety. | 2-(Substituted phenyl)-3-chloro-1-tosyl-1H-indole |

Mechanistic Investigations and Computational Studies of 3 Chloro 2 Phenyl 1 Tosyl 1h Indole Chemistry

Elucidation of Reaction Mechanisms for Key Synthetic Pathways Leading to the Target Compound

The formation of 3-chloro-2-phenyl-1-tosyl-1H-indole can be approached through several synthetic strategies. A primary and direct method involves the electrophilic chlorination of the precursor, 2-phenyl-1-tosyl-1H-indole. The indole (B1671886) ring is an electron-rich aromatic system, and the C3 position is particularly nucleophilic and susceptible to electrophilic attack.

The mechanism for this pathway proceeds via a classic electrophilic aromatic substitution:

Generation of the Electrophile: A chlorinating agent, such as N-chlorosuccinimide (NCS), is activated, often by a catalytic amount of acid, to generate a potent electrophilic chlorine species (Cl⁺).

Nucleophilic Attack: The π-electrons of the C2-C3 double bond of the indole ring attack the electrophilic chlorine. This attack occurs regioselectively at the C3 position, which is electronically favored.

Formation of the Sigma Complex: This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized over the indole ring system.

Deprotonation and Aromatization: A weak base, such as the succinimide anion or a solvent molecule, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.

An alternative pathway involves the construction of the indole ring itself through an intramolecular cyclization. One such method is a modified Madelung synthesis, where a suitably substituted N-acyl-o-toluidine derivative undergoes base-catalyzed cyclization. nih.govacs.org For the target compound, this would involve a precursor like N-(2-benzoylphenyl)-N-(tosyl)acetamide. A strong base would deprotonate the benzylic position, leading to a carbanion that subsequently attacks the amide carbonyl group, initiating the cyclization cascade to form the indole core. acs.org

Another powerful method is the cyclization of o-alkynyl arylamines. nih.gov In this approach, a precursor such as N-(2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide could undergo an electrophile-induced cyclization. The reaction with an electrophilic chlorine source would lead to the simultaneous formation of the indole ring and introduction of the chlorine atom at the 3-position. nih.gov

| Step | Description of Transformation (Electrophilic Chlorination Pathway) | Key Intermediates |

| 1 | Activation of the chlorinating agent (e.g., NCS) to generate Cl⁺. | Activated NCS-acid complex |

| 2 | Nucleophilic attack by the C3 position of 2-phenyl-1-tosyl-1H-indole. | - |

| 3 | Formation of a resonance-stabilized carbocation. | Sigma complex (Arenium ion) |

| 4 | Deprotonation at C3 to restore aromaticity. | - |

Computational Chemistry Analyses of Electronic Structure and Reactivity

Computational chemistry provides invaluable insights into the electronic properties and reactivity of this compound, helping to rationalize observed chemical behavior and predict reaction outcomes.

These calculations would confirm that the formation of the sigma complex via attack at the C3 position is energetically more favorable than attack at other positions on the indole ring. The geometry of the transition state would reveal the precise nature of the bond-forming process between the indole C3 and the chlorine atom. Such studies on related N-tosyl indole derivatives have shown the utility of DFT in understanding their reactivity. nih.gov

| Parameter | Description | Typical Calculated Value (Conceptual) |

| ΔE_activation | Energy barrier for the C-Cl bond formation (chlorination step). | 15-25 kcal/mol |

| ΔE_reaction | Overall energy change for the chlorination of the indole precursor. | -10 to -20 kcal/mol (exothermic) |

| Intermediate Stability | Relative energy of the sigma complex. | Lower in energy than transition state |

Molecular Orbital (MO) theory helps to explain the inherent reactivity of the indole scaffold. The distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs the molecule's behavior in chemical reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Tosyl group | N1 | Strong electron-withdrawing | Decreases overall nucleophilicity of the indole ring but directs electrophilic attack to C3. |

| Phenyl group | C2 | Electron-withdrawing (inductive), potentially donating/withdrawing (resonance) | Modulates electronic density and provides steric influence. |

| Chloro group | C3 | Electron-withdrawing (inductive), electron-donating (resonance) | Deactivates the ring towards further electrophilic substitution. |

The three-dimensional structure of this compound is significantly influenced by the bulky tosyl and phenyl groups. Conformational analysis reveals that to minimize steric hindrance, the plane of the tosyl group is oriented nearly perpendicular to the plane of the indole ring. This orthogonal arrangement has important consequences for reactivity, as the tosyl group can sterically shield the N1 position and influence the approach of reagents to the C2 and C7 positions.

Similarly, the phenyl group at C2 can rotate, but its preferred conformation will impact the steric environment around the C3 position. During the chlorination reaction, the incoming electrophile must approach the C3 position, and the steric bulk of the adjacent phenyl group and the overarching tosyl group can influence the trajectory of this approach and potentially the stability of the transition state. In reactions involving bulky reagents, this steric hindrance can become a critical factor in determining the reaction's feasibility and outcome. nih.gov

Kinetic Studies and Reaction Rate Determination for Critical Transformations

While detailed kinetic studies specifically for the synthesis of this compound are not widely reported, the principles of chemical kinetics can be applied to understand the critical transformations. A kinetic analysis of the electrophilic chlorination of 2-phenyl-1-tosyl-1H-indole would provide quantitative data on the reaction's speed and its dependence on various factors.

Such a study would typically involve monitoring the concentration of the reactant (2-phenyl-1-tosyl-1H-indole) or the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The rate law for the reaction would be determined by systematically varying the concentrations of the indole substrate and the chlorinating agent. This would establish the order of the reaction with respect to each reactant and allow for the calculation of the rate constant (k). Furthermore, performing the reaction at different temperatures would enable the determination of the activation energy (Ea) through an Arrhenius plot, providing deeper insight into the energy barrier of the rate-determining step. Kinetic studies on related systems have shown that factors like solvent polarity and pH can significantly influence reaction rates. researchgate.net

| Kinetic Parameter | Description | Method of Determination |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Method of initial rates; varying reactant concentrations. |

| Rate Constant (k) | Proportionality constant in the rate law, indicates reaction speed. | Calculated from the experimentally determined rate law. |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Determined by systematically changing concentrations. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

Q & A

Basic Research Questions

Q. How can the tosylation step in the synthesis of 3-chloro-2-phenyl-1-tosyl-1H-indole be optimized to improve yield and purity?

- Methodological Answer : The tosylation of indole derivatives typically involves deprotonation with a strong base (e.g., sodium hydride) followed by reaction with tosyl chloride under anhydrous conditions. For 5-chloroindole derivatives, a 1:1 molar ratio of indole to tosyl chloride in THF at 0–5°C for 2–4 hours achieves efficient sulfonamide formation. Purification via flash chromatography (cyclohexane/ethyl acetate, 7:3) is recommended to isolate the product with >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F, if applicable) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR should show characteristic downfield shifts for the tosyl group (e.g., aromatic protons at δ 7.5–8.0 ppm). HRMS with ESI or FAB ionization can confirm the molecular ion peak (e.g., [M+H]⁺). Cross-validation with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry .

Q. How can reaction conditions be modified to minimize byproducts during N-alkylation of indole derivatives?

- Methodological Answer : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) with phase-transfer catalysts like tetrabutylammonium bromide enhances regioselectivity. For example, alkylation of 2-phenyl-1H-indole with 1-bromo-3-chloropropane under microwave irradiation reduces side reactions (e.g., over-alkylation) and improves yields to ~70% .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the proposed structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the SHELX suite) provides unambiguous structural confirmation. For example, ORTEP-III visualization can clarify bond angles and torsional strain in the indole core. Twinning and high-resolution data (≤1.0 Å) are critical for resolving disorder in the tosyl group .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) and QSAR modeling can prioritize derivatives for synthesis. For instance, docking studies targeting nicotinic acetylcholine receptors (nAChRs) should focus on hydrophobic interactions between the phenyl group and receptor pockets. MD simulations (≥100 ns) validate binding stability .

Q. How do steric and electronic effects influence the reactivity of the tosyl group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing tosyl group enhances electrophilicity at the indole C3 position. Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Steric hindrance from the 2-phenyl substituent may necessitate longer reaction times (24–48 hours) .

Q. What strategies mitigate challenges in synthesizing halogenated indole analogues for structure-activity relationship (SAR) studies?

- Methodological Answer : Directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl enables selective halogenation at the C5/C6 positions. For example, chlorination of 2-phenyl-1-tosylindole using NCS in DMF at 50°C achieves >90% selectivity. Subsequent deprotection with TBAF regenerates the NH group for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.